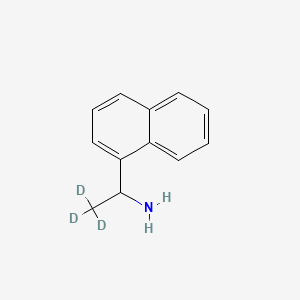

1-(1-Naphthyl)ethylamine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUCQWIICFPOD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676059 | |

| Record name | 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091627-43-8 | |

| Record name | 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(1-Naphthyl)ethylamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of the deuterated compound 1-(1-Naphthyl)ethylamine-d3. Due to the limited availability of specific experimental data for the deuterated variant, this document presents a combination of known properties for the non-deuterated analogue, 1-(1-Naphthyl)ethylamine, and qualitative and calculated properties for the d3-labeled compound. This guide also includes detailed, generalized experimental protocols for determining these fundamental physical characteristics and outlines a typical workflow for its application as an internal standard in analytical methodologies.

Core Physical and Chemical Properties

The incorporation of deuterium (B1214612) in place of hydrogen atoms on the ethylamine (B1201723) moiety minimally alters the chemical reactivity but increases the molecular weight, which is a key feature for its use as an internal standard in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-(1-Naphthyl)ethylamine. It is important to note that while the chemical formula and molecular weight are specific to the d3 variant, other physical properties are derived from the non-deuterated form and are expected to be very similar.

| Property | Value (1-(1-Naphthyl)ethylamine) | Value (this compound) |

| Chemical Formula | C₁₂H₁₃N | C₁₂H₁₀D₃N |

| Molecular Weight | 171.24 g/mol | 174.26 g/mol |

| Appearance | Colorless to light yellow liquid | Yellow Oil |

| Boiling Point | 156 °C at 15 mmHg | Not explicitly available |

| Density | 1.063 g/mL at 25 °C | Not explicitly available |

| Refractive Index | n20/D 1.621 | Not explicitly available |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and ethanol | Soluble in Chloroform |

| CAS Number | 42882-31-5 | 1091627-43-8 |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the core physical properties of a liquid organic compound like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer.

-

Insert the assembly into the Thiele tube containing a high-boiling point oil, ensuring the sample is level with the thermometer bulb.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer or a small volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and weigh it (m₃).

-

The density of the sample is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measured temperature.

Determination of Solubility (Qualitative)

Principle: "Like dissolves like." The solubility of a compound is determined by its polarity relative to the solvent.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, chloroform, ethanol, hexane)

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Add a measured volume (e.g., 1 mL) of a solvent to each test tube.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect the mixture. If the liquid is clear with no visible particles, the compound is considered soluble. If the mixture is cloudy or contains undissolved droplets, it is considered insoluble.

Application Workflow: Use as an Internal Standard in LC-MS

This compound is commonly utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of the non-deuterated analyte in complex matrices. The following diagram illustrates a typical workflow.

Caption: LC-MS workflow using a deuterated internal standard.

An In-depth Technical Guide to the Synthesis and Purification of 1-(1-Naphthyl)ethylamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and purification of 1-(1-Naphthyl)ethylamine-d3, a deuterated isotopologue of a valuable chiral amine. The strategic incorporation of deuterium (B1214612) can be a powerful tool in drug discovery and development, primarily for modifying metabolic profiles and for use as an internal standard in analytical studies. This document outlines a detailed experimental protocol, presents key data in a structured format, and includes workflow diagrams to elucidate the entire process.

Synthesis Strategy: Reductive Deuteration of an Oxime Precursor

The selected synthetic route for this compound involves a two-step process. The first step is the synthesis of the precursor, 1-(1-naphthyl)ethanone oxime, from commercially available 1'-acetonaphthone (B143366). The second, and key, step is the reductive deuteration of this oxime using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) as the deuterium source. This method is advantageous due to its high efficiency in deuterium incorporation at the α-position to the newly formed amino group. The third deuterium atom is introduced at the nitrogen atom through exchange with the deuterated solvent during the reaction and workup.

Experimental Protocols

Synthesis of 1-(1-Naphthyl)ethanone oxime

This procedure follows a standard oximation reaction.

Materials:

-

1'-Acetonaphthone

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1'-acetonaphthone (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

-

Add the aqueous solution to the ethanolic solution of 1'-acetonaphthone.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly add cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 1-(1-Naphthyl)ethanone oxime.

Synthesis of this compound

This key step utilizes a samarium(II) iodide-mediated reductive deuteration.[1][2]

Materials:

-

1-(1-Naphthyl)ethanone oxime

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Deuterium oxide (D₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), deuterated solution in D₂O (DCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-(1-Naphthyl)ethanone oxime (1.0 eq) in anhydrous THF.

-

Add deuterium oxide (D₂O) (10 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the samarium(II) iodide solution in THF (2.5 eq) dropwise to the reaction mixture. The characteristic dark blue color of SmI₂ should disappear upon reaction.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

-

Quench the reaction by the addition of a saturated solution of deuterated ammonium (B1175870) chloride in D₂O.

-

Adjust the pH to >10 with a solution of NaOH in D₂O.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification

The crude product is purified by column chromatography on silica (B1680970) gel.

Procedure:

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Load the crude product onto the column.

-

Elute the column and collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (based on 1g of 1'-Acetonaphthone) | Expected Experimental Yield | Appearance |

| 1-(1-Naphthyl)ethanone oxime | C₁₂H₁₁NO | 185.22 | 1.09 g | 90-95% | White to off-white solid |

| This compound | C₁₂H₁₀D₃N | 174.27 | 1.02 g | 75-85% (from oxime) | Colorless to pale yellow oil |

Table 1: Summary of Reaction Yields and Physical Properties.

| Analysis | Parameter | Expected Value |

| Purity (by HPLC) | Chemical Purity | >98% |

| Isotopic Purity (by MS) | Deuterium Incorporation | >95% D₃ |

| ¹H NMR | Integration | Consistent with deuteration at the α-carbon and nitrogen |

| ¹³C NMR | Chemical Shifts | Consistent with the proposed structure |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z = 175.1 |

Table 2: Expected Analytical Data for Purified this compound.

Visualization of Workflows

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

Conclusion

This guide details a reliable and efficient method for the synthesis and purification of this compound. The reductive deuteration of the corresponding oxime offers a direct route to this valuable deuterated compound with high isotopic enrichment. The provided experimental protocols and expected data will be a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic studies. Careful execution of the described procedures and appropriate analytical characterization are crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to Deuterium-Labeled 1-(1-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of deuterium-labeled 1-(1-Naphthyl)ethylamine. 1-(1-Naphthyl)ethylamine is a critical chiral resolving agent and a key intermediate in the synthesis of various pharmaceuticals, most notably the calcimimetic agent Cinacalcet (B1662232). The strategic incorporation of deuterium (B1214612) can significantly alter the metabolic profile of drug candidates, offering a promising avenue for improving pharmacokinetic properties. This document details the physicochemical and spectroscopic properties of both the parent compound and its deuterated analogue, 1-(1-Naphthyl)ethylamine-d3. A detailed, plausible experimental protocol for the synthesis of this compound is provided, alongside a discussion of its potential impact on drug development.

Core Properties

The strategic placement of deuterium atoms can subtly yet significantly alter the physicochemical properties of a molecule, primarily due to the kinetic isotope effect. While extensive data on various deuterated isotopologues of 1-(1-Naphthyl)ethylamine is not widely available, the properties of the non-labeled compound and the commercially available this compound provide a crucial baseline for understanding these effects.

Physicochemical Properties

The following table summarizes the key physicochemical properties of racemic, (R)-, and (S)-1-(1-Naphthyl)ethylamine, along with the known properties of its d3-deuterated analogue.

| Property | Racemic 1-(1-Naphthyl)ethylamine | (R)-(+)-1-(1-Naphthyl)ethylamine | (S)-(-)-1-(1-Naphthyl)ethylamine | This compound |

| Molecular Formula | C₁₂H₁₃N[1][2] | C₁₂H₁₃N | C₁₂H₁₃N | C₁₂H₁₀D₃N |

| Molecular Weight | 171.24 g/mol [1][2] | 171.24 g/mol | 171.24 g/mol | 174.26 g/mol |

| Appearance | Colorless to light yellow liquid[3] | Liquid | Liquid | Not specified |

| Boiling Point | 156 °C at 15 mmHg[4] | 153 °C at 11 mmHg[5] | 153 °C at 11 mmHg | Not specified |

| Density | 1.063 g/mL at 25 °C[4] | 1.067 g/mL at 20 °C[5] | 1.067 g/mL at 20 °C | Not specified |

| Refractive Index | n20/D 1.621 (lit.)[4] | n20/D 1.623 (lit.)[5] | n20/D 1.623 (lit.) | Not specified |

| Solubility | Soluble in chloroform (B151607) and ethanol.[5] | Soluble in chloroform and ethanol.[5] | Soluble in chloroform and ethanol. | Not specified |

| CAS Number | 42882-31-5[1][2] | 3886-70-2[6] | 10420-89-0 | 1091627-43-8 |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of deuterated compounds, confirming the position and extent of deuterium incorporation.

Mass Spectrometry: The mass spectrum of the non-labeled compound shows a molecular ion peak (M+) at m/z 171.[1][7] For this compound, the molecular ion peak is expected to shift to m/z 174, providing clear evidence of deuteration. The fragmentation pattern can also offer insights into the location of the deuterium atoms.

NMR Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of non-labeled 1-(1-Naphthyl)ethylamine, characteristic signals for the ethylamine (B1201723) protons are observed. For this compound, where the methyl group is deuterated, the corresponding proton signal will be absent or significantly reduced in intensity.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the naphthyl and ethyl carbons. The carbon bearing the deuterium atoms in the deuterated analogue may exhibit a multiplet due to C-D coupling and a slight upfield shift.

Synthesis of Deuterium-Labeled 1-(1-Naphthyl)ethylamine

The synthesis of deuterated 1-(1-Naphthyl)ethylamine can be achieved by modifying established routes for the non-labeled compound, primarily through the use of deuterated reagents. A plausible and efficient method involves the reductive amination of a deuterated precursor, 1'-acetonaphthone-d3.

Proposed Synthetic Workflow

The following diagram illustrates a proposed two-step synthesis for this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established chemical transformations and may require optimization.

Step 1: Synthesis of 1'-(Trideuteriomethyl)-1-acetonaphthone

-

Materials: 1'-Acetonaphthone, Sodium deuteroxide (NaOD) in D₂O (40 wt. %), Deuterium oxide (D₂O).

-

Procedure:

-

To a solution of 1'-acetonaphthone (1.0 eq) in D₂O, add NaOD in D₂O (0.1 eq).

-

Heat the mixture to reflux and stir for 24 hours under an inert atmosphere.

-

Monitor the reaction by ¹H NMR for the disappearance of the methyl proton signal.

-

Upon completion, cool the reaction to room temperature and neutralize with DCl in D₂O.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 1'-(trideuteriomethyl)-1-acetonaphthone.

-

Confirm the structure and isotopic purity by mass spectrometry and NMR spectroscopy.

-

Step 2: Reductive Amination to this compound

-

Materials: 1'-(Trideuteriomethyl)-1-acetonaphthone, Ammonium (B1175870) acetate (B1210297) (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol (B129727).

-

Procedure:

-

Dissolve 1'-(trideuteriomethyl)-1-acetonaphthone (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the addition of water and remove the methanol under reduced pressure.

-

Make the aqueous solution basic with NaOH and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

-

Applications in Drug Development

The primary application of deuterium-labeled 1-(1-Naphthyl)ethylamine in drug development lies in its potential to enhance the metabolic stability of pharmaceuticals for which it serves as a building block.

Kinetic Isotope Effect and Metabolic Stability

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a higher activation energy for reactions involving the cleavage of a C-D bond, a phenomenon known as the kinetic isotope effect (KIE). In drug metabolism, many oxidative reactions mediated by cytochrome P450 (CYP) enzymes involve the cleavage of C-H bonds. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism at that position can be significantly reduced.

Caption: Impact of deuteration on drug metabolism.

Case Study: Cinacalcet

(R)-1-(1-Naphthyl)ethylamine is a key intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism. Cinacalcet is extensively metabolized in the liver, primarily by CYP3A4, CYP2D6, and CYP1A2 enzymes.[8] The metabolism involves N-dealkylation and oxidation of the naphthalene (B1677914) ring.[9]

Deuteration of the ethylamine moiety of the 1-(1-Naphthyl)ethylamine precursor could potentially slow down the N-dealkylation process, leading to a longer half-life and increased exposure of the parent drug. This could translate to lower required doses, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of certain metabolites.

Chiral Resolution

1-(1-Naphthyl)ethylamine is widely used as a chiral resolving agent to separate enantiomers of racemic acids.[4][10][11][12] Deuterium-labeled versions could be used as internal standards in quantitative analyses of such resolution processes by mass spectrometry, allowing for precise tracking and quantification of the resolving agent itself.

Conclusion

Deuterium-labeled 1-(1-Naphthyl)ethylamine represents a valuable tool for researchers and drug development professionals. Its synthesis, while requiring specialized reagents, is achievable through established chemical methodologies. The primary advantage of this compound lies in its potential to improve the metabolic stability of drug candidates derived from it, owing to the kinetic isotope effect. Further research into the specific properties and biological effects of various deuterated isotopologues of 1-(1-Naphthyl)ethylamine is warranted to fully explore its potential in the development of safer and more effective pharmaceuticals.

References

- 1. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)1-(1-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 6. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+/-)1-(1-Naphthyl)ethylamine(42882-31-5) MS [m.chemicalbook.com]

- 8. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

Technical Guide: 1-(1-Naphthyl)ethylamine-d3 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Naphthyl)ethylamine-d3, a deuterated analog of the chiral amine 1-(1-Naphthyl)ethylamine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods.

Core Compound Identifiers

This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to enhance the accuracy and precision of quantification.[1] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the non-labeled analyte while maintaining very similar chemical and physical properties.

| Identifier | Value |

| CAS Number | 1091627-43-8 |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₀D₃N |

| Molecular Weight | 174.26 g/mol |

| Synonyms | (1-(Naphthalen-1-yl)ethyl)amine-d3, 1-Amino-1-(1-naphthyl)ethane-d3, α-Methyl-d3-1-naphthalenemethanamine |

Application in Quantitative Analysis

Deuterated compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] They are ideal because they co-elute with the analyte of interest and experience similar ionization efficiency and matrix effects, thus providing reliable correction for variations during sample preparation and analysis.

While specific, detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature, a general workflow for its application as an internal standard in a quantitative LC-MS/MS method can be established based on standard practices for similar analyses.

General Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using a deuterated internal standard like this compound.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Illustrative Experimental Protocol

The following is a generalized experimental protocol for the quantitative analysis of 1-(1-Naphthyl)ethylamine in a biological matrix using this compound as an internal standard. This protocol is based on common procedures for the analysis of basic drugs by LC-MS/MS and should be optimized and validated for specific applications.

3.1. Materials and Reagents

-

1-(1-Naphthyl)ethylamine (analyte)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

-

Blank biological matrix (e.g., plasma, urine)

-

Solid Phase Extraction (SPE) cartridges

3.2. Sample Preparation

-

To 0.5 mL of the biological sample, add a known concentration of this compound working solution.

-

Vortex the sample to ensure thorough mixing.

-

Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.

-

Wash the SPE cartridge to remove interferences.

-

Elute the analyte and internal standard from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3.3. LC-MS/MS Conditions (Example)

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of analyte from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined by infusion of individual compounds |

3.4. Data Analysis

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Synthesis of the Parent Compound

The synthesis of the deuterated analog would likely follow a similar synthetic route, employing deuterated reagents at the appropriate step to introduce the deuterium atoms onto the ethylamine (B1201723) moiety.

Conclusion

This compound is a valuable tool for researchers and drug development professionals requiring accurate and precise quantification of its non-deuterated counterpart. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods helps to mitigate variability in sample preparation and analysis, leading to more reliable data. While specific, validated methods for its use are not widely published, the general principles of using deuterated internal standards can be applied to develop robust and accurate analytical procedures.

References

Commercial Suppliers of 1-(1-Naphthyl)ethylamine-d3: A Guide for Researchers

For researchers, scientists, and professionals in drug development requiring isotopically labeled compounds, securing a reliable supply of high-purity materials is critical. 1-(1-Naphthyl)ethylamine-d3, a deuterated analog of 1-(1-Naphthyl)ethylamine, serves as an important internal standard in analytical studies. This guide provides an overview of commercial suppliers offering this compound.

Supplier and Product Overview

The following table summarizes the commercial availability of this compound from various suppliers. This information is intended to streamline the procurement process for research and development purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Catalog Number | Additional Notes |

| MedChemExpress | This compound | Not Specified | Not Specified | Not Specified | HY-75070S | Deuterium labeled 1-(1-Naphthyl)ethylamine.[1] |

| CLEARSYNTH | This compound | 1091627-43-8 | Not Available | Not Available | CS-T-59147 | Product intended for research purposes only.[2] |

| Zhenzhun Bio | This compound | 1091627-43-8 | C12H10D3N | 174.26 | TRC-N378352 | Available in 5mg and 50mg packaging.[3] |

| HuiCheng Bio | This compound | Not Specified | C12H10D3N | 174.26 | 733982604681185 | Categorized under Amines, Aromatics, Isotope Labelled Compounds.[4] |

| Santa Cruz Biotechnology | 1-(1-Naphthyl)ethylazide-d3 | Not Specified | C12H8D3N3 | 200.25 | Not Specified | Note: This is an azide (B81097) derivative, not the amine.[5] |

It is important to note that several major chemical suppliers, such as Sigma-Aldrich[6][7], TCI America[8], and Thermo Scientific Chemicals[9][10], offer the non-deuterated form, DL-1-(1-Naphthyl)ethylamine, as well as its separate (R) and (S) enantiomers. Researchers in need of the deuterated compound may consider contacting these suppliers for potential custom synthesis inquiries.

Methodologies and Experimental Design

As this document focuses on the commercial sourcing of a chemical compound, detailed experimental protocols and signaling pathways are not applicable. The primary "workflow" for a researcher interested in this compound would be to identify a suitable supplier, procure the material, and then utilize it within their specific experimental context, such as pharmacokinetic studies or as an internal standard in mass spectrometry-based assays.

Below is a generalized workflow for procuring and utilizing a chemical standard in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound价格_品牌:TRC-丁香通 [biomart.cn]

- 4. 1-(1-Naphthyl)ethylamine�-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (R)-(+)-1-(1-ナフチル)エチルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. DL-1-(1-Naphthyl)ethylamine 42882-31-5 | TCI AMERICA [tcichemicals.com]

- 9. 1-(1-Naphthyl)ethylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 1-(1-Naphthyl)ethylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of 1-(1-Naphthyl)ethylamine-d3

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules represents a significant advancement in drug development, offering the potential for improved pharmacokinetic profiles and enhanced therapeutic efficacy. The stability of these deuterated compounds is paramount to ensure the integrity and reproducibility of research and the quality of pharmaceutical products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(1-Naphthyl)ethylamine-d3, drawing upon established principles for handling deuterated compounds and data from its non-deuterated analogue.

While specific, long-term stability studies on this compound are not extensively published, this guide synthesizes available information to provide best-practice recommendations. The inherent strength of the carbon-deuterium (C-D) bond suggests that deuterated compounds, including this compound, may exhibit enhanced stability against certain metabolic degradation pathways. However, their susceptibility to isotopic exchange and chemical degradation necessitates stringent storage and handling protocols.

Recommended Storage and Handling

Proper storage is critical to maintain both the chemical purity and the isotopic enrichment of this compound. The primary concerns are exposure to moisture, air, light, and incompatible materials.

Key Storage Recommendations:

| Parameter | Condition | Rationale |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. | Reduced temperature minimizes the rate of potential chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The non-deuterated analogue is known to be air-sensitive. An inert atmosphere prevents oxidation and minimizes exposure to atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange and loss of isotopic purity. |

| Container | Keep in a tightly sealed container. Amber glass vials are recommended. | Prevents exposure to air and moisture. Amber glass protects the compound from potential photodegradation. |

| Environment | Store in a dry and well-ventilated place. | Minimizes the risk of moisture absorption and exposure to reactive atmospheric components. |

Stability Profile and Potential Degradation

The stability of this compound is influenced by its chemical structure and the presence of the deuterium label. While the C-D bond is stronger than a C-H bond, the amine functional group remains susceptible to reactions.

Incompatible Materials: To prevent chemical reactions and degradation, avoid contact with:

-

Strong oxidizing agents

-

Strong acids

-

Acid anhydrides

-

Acid chlorides

-

Chloroformates

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

While a specific biodegradation pathway for 1-(1-Naphthyl)ethylamine has not been detailed, a study on the related compound 1-naphthylamine (B1663977) identified a degradation pathway in Pseudomonas sp. involving initial glutamylation followed by oxidation.[1] This suggests that enzymatic pathways could potentially metabolize the amine group.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of controlled experiments are necessary. The following outlines a general protocol for a forced degradation study.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the sample solution to a calibrated light source (e.g., ICH-compliant photostability chamber). A dark control sample should be stored under the same conditions.

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in a controlled oven.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Technique: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

-

Isotopic Purity Assessment: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) to monitor for any H-D exchange and confirm the integrity of the deuterium label throughout the stability study.

Visualization of Stability Factors

The following diagram illustrates the key factors influencing the stability of deuterated compounds like this compound and the protective measures required.

Caption: Factors Affecting the Stability of Deuterated Compounds.

References

Methodological & Application

Application Note: Enantioselective Quantification of Chiral Amines Using 1-(1-Naphthyl)ethylamine-d3 as an Internal Standard in Mass Spectrometry

Abstract

The accurate quantification of chiral compounds is critical in drug development and metabolism studies, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This application note describes a robust and sensitive method for the enantioselective analysis of a model chiral amine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 1-(1-Naphthyl)ethylamine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1] This document provides a detailed experimental protocol, validation data, and visualization of the analytical workflow.

Introduction

Chiral amines are a common structural motif in many pharmaceutical compounds. The stereoselective synthesis and metabolism of these compounds necessitate analytical methods that can differentiate and quantify individual enantiomers. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high selectivity and sensitivity for bioanalytical assays.[2]

The use of an appropriate internal standard is crucial for reliable quantification. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest.[3] Deuterated stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" because they co-elute with the analyte and exhibit similar ionization behavior, thus correcting for matrix effects and other sources of analytical variability.[1][2]

This compound is the deuterium-labeled form of 1-(1-Naphthyl)ethylamine.[4] While 1-(1-Naphthyl)ethylamine is also known for its use as a chiral derivatizing agent, its deuterated analogue serves as an excellent internal standard for the quantification of other chiral amines. This application note presents a method for the enantioselective quantification of a representative chiral amine, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Analyte: (R/S)-Amphetamine

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

-

Sample Matrix: Human plasma

Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (1 µg/mL of this compound in methanol). For calibration standards and quality control samples, add the appropriate volume of analyte working solution.

-

Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

LC System: Shimadzu Nexera series UHPLC system or equivalent

-

Mass Spectrometer: SCIEX 4000 QTRAP® mass spectrometer or equivalent triple quadrupole instrument

-

Column: Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30°C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

(R/S)-Amphetamine: m/z 136.1 → 119.1

-

This compound: m/z 175.2 → 157.2

-

Data Presentation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). The results are summarized in the tables below.

| Analyte | Calibration Range (ng/mL) | R² |

| (R)-Amphetamine | 1 - 1000 | 0.998 |

| (S)-Amphetamine | 1 - 1000 | 0.999 |

| Table 1: Linearity of the method for the enantioselective analysis of amphetamine. |

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| (R)-Amphetamine | Low | 5 | 4.2 | 5.1 | 102.3 |

| Mid | 50 | 3.1 | 4.5 | 98.7 | |

| High | 800 | 2.5 | 3.9 | 101.5 | |

| (S)-Amphetamine | Low | 5 | 3.8 | 4.9 | 103.1 |

| Mid | 50 | 2.9 | 4.2 | 99.2 | |

| High | 800 | 2.2 | 3.5 | 100.8 | |

| Table 2: Precision and accuracy of the method. |

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Table 3: Sensitivity of the method. |

Visualizations

Caption: Experimental workflow for the enantioselective quantification of a chiral amine.

Caption: Principle of using a deuterated internal standard for accurate quantification.

Conclusion

This application note demonstrates a highly selective and sensitive LC-MS/MS method for the enantioselective quantification of a model chiral amine using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results by compensating for analytical variability. The provided protocol can be adapted for the analysis of other chiral amines in various biological matrices, making it a valuable tool for pharmaceutical research and development.

References

- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-(+)-1-(1-Naphthyl)ethylamine for chiral derivatization, LiChropur , = 99.5 3886-70-2 [sigmaaldrich.com]

Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using 1-(1-Naphthyl)ethylamine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development of pharmaceuticals and other bioactive molecules, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One of the most robust and widely used methods for separating enantiomers from a racemic mixture is through the formation of diastereomeric salts.[1][2][3] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][3]

This document provides detailed application notes and protocols for the chiral resolution of racemic acidic compounds using (R)-(+)-1-(1-Naphthyl)ethylamine-d3 or (S)-(-)-1-(1-Naphthyl)ethylamine-d3 as the resolving agent. The deuterium-labeled resolving agent is particularly useful in studies requiring isotopic labeling, such as in metabolic fate studies or as an internal standard in quantitative analytical methods. The protocols described are based on established methods for the non-deuterated 1-(1-Naphthyl)ethylamine and are directly applicable to its deuterated counterpart.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a chiral acid (e.g., (R/S)-acid) is reacted with an enantiomerically pure chiral base, such as (R)-1-(1-Naphthyl)ethylamine-d3, two diastereomeric salts are formed: ((R)-acid)-(R)-base) and ((S)-acid)-(R)-base). These diastereomeric salts possess different physical and chemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be physically separated from the more soluble diastereomer remaining in the mother liquor. Finally, the resolved enantiomer of the acid is recovered by breaking the diastereomeric salt.

Experimental Workflow

The overall process can be broken down into three main stages: salt formation, separation of diastereomers, and regeneration of the pure enantiomer.

Caption: General workflow for the chiral resolution of a racemic acid using a chiral amine resolving agent.

Detailed Experimental Protocols

The success of a chiral resolution is highly dependent on the choice of solvent and the crystallization conditions. A preliminary screening of various solvents is often necessary to identify the optimal conditions for diastereomeric salt formation and crystallization.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid

-

Diastereomeric Salt Formation:

-

In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) and (R)-(+)-1-(1-Naphthyl)ethylamine-d3 (0.5 to 1.0 equivalent) in a selected solvent (e.g., methanol, ethanol, or a mixture of alcohol and water) with gentle heating to ensure complete dissolution.[1][4] The use of a substoichiometric amount of the resolving agent can sometimes be advantageous.[1]

-

Stir the solution and then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization.

-

To promote crystallization, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can be beneficial.

-

-

Isolation of the Diastereomeric Salt:

-

Once crystallization is complete, collect the solid product by suction filtration.

-

Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

-

Determination of Diastereomeric Purity:

-

The diastereomeric purity of the isolated salt can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring its specific rotation.[1]

-

-

Regeneration of the Enantiomer:

-

Suspend the purified diastereomeric salt in water or a suitable biphasic solvent system (e.g., water and dichloromethane).[4]

-

Add a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the amine and liberate the free carboxylic acid. Adjust the pH to be acidic.

-

Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the purified enantiomer.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the extraction, which contains the protonated resolving agent, can be basified with a dilute aqueous base (e.g., 1 M NaOH) to regenerate the free amine.

-

The free amine can then be extracted with an organic solvent, dried, and the solvent evaporated for reuse.

-

-

Analysis of Enantiomeric Purity:

-

Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.[1]

-

Data Presentation

The following tables provide examples of hypothetical data that could be obtained from chiral resolution experiments using 1-(1-Naphthyl)ethylamine-d3.

Table 1: Solvent Screening for the Resolution of Racemic Ibuprofen

| Entry | Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Ibuprofen (%) |

| 1 | Methanol | 45 | 85 |

| 2 | Ethanol | 42 | 88 |

| 3 | Isopropanol | 38 | 92 |

| 4 | Acetone | 30 | 75 |

| 5 | Ethanol/Water (9:1) | 48 | 95 |

| 6 | Methanol/Water (9:1) | 46 | 93 |

Table 2: Optimization of Resolution Conditions for Racemic Naproxen in Ethanol/Water (9:1)

| Entry | Molar Ratio (Naproxen:Resolving Agent) | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Naproxen (%) |

| 1 | 1:1 | 25 | 45 | 94 |

| 2 | 1:0.8 | 25 | 42 | 96 |

| 3 | 1:0.5 | 25 | 35 | 98 |

| 4 | 1:0.5 | 4 | 40 | >99 |

| 5 | 1:0.5 | -10 | 42 | >99 |

Logical Relationships in Chiral Resolution

The success of the resolution is governed by the thermodynamic and kinetic properties of the diastereomeric salts.

Caption: Key factors influencing the outcome of chiral resolution by diastereomeric salt crystallization.

Troubleshooting and Considerations

-

No Crystallization: If no crystals form, try using a more concentrated solution, a different solvent, or a lower crystallization temperature. Seeding the solution with a small crystal of the desired diastereomer can also be effective.

-

Low Enantiomeric Excess: If the enantiomeric excess of the resolved product is low, the isolated diastereomeric salt may need to be recrystallized one or more times to improve its purity.

-

Oil Formation: If the diastereomeric salt separates as an oil rather than a crystalline solid, try using a different solvent or a more dilute solution.

-

Recovery of the Second Enantiomer: The enantiomer remaining in the mother liquor can also be recovered. After isolating the less soluble diastereomer, the mother liquor can be treated to recover the more soluble diastereomer, from which the other enantiomer can be regenerated.

By following these protocols and considering the key variables, researchers can effectively utilize this compound for the chiral resolution of racemic acidic compounds, enabling the synthesis and analysis of enantiomerically pure substances for a wide range of scientific applications.

References

Application Note: Chiral Gas Chromatography of Amino Acids using 1-(1-Naphthyl)ethylamine-d3 Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the enantioselective analysis of amino acids by gas chromatography-mass spectrometry (GC-MS). The method is based on the derivatization of amino acids with the chiral reagent 1-(1-Naphthyl)ethylamine-d3. This process forms diastereomeric derivatives that can be effectively separated on a standard achiral capillary GC column. The use of a deuterated derivatizing agent (d3) allows for the potential use of the non-deuterated analog as an internal standard for quantitative analysis, enhancing accuracy and reproducibility. This method is particularly valuable for applications in drug development, metabolomics, and quality control where the stereochemistry of amino acids is of critical importance.

Introduction

The enantiomeric distribution of amino acids is a critical parameter in numerous scientific disciplines, including pharmacology, biochemistry, and food science. Chiral gas chromatography (GC) is a powerful technique for the separation and quantification of amino acid enantiomers. Direct separation on a chiral stationary phase can be effective, but often the formation of diastereomers through reaction with a chiral derivatizing agent followed by separation on a conventional achiral column offers greater versatility and robustness.

This application note describes a two-step derivatization procedure for amino acids. The first step involves the esterification of the carboxylic acid group to increase volatility. The second step is the amidation of the amino group with the chiral derivatizing agent, (R)-(+)-1-(1-Naphthyl)ethylamine-d3, to form diastereomers. The deuterated nature of the reagent provides a convenient means for mass spectrometry-based detection and quantification.

Experimental Protocols

Materials and Reagents

-

Amino acid standards (L- and D-enantiomers)

-

(R)-(+)-1-(1-Naphthyl)ethylamine-d3

-

Thionyl chloride (SOCl₂)

-

Anhydrous 2-propanol

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Nitrogen gas, high purity

-

Standard laboratory glassware, including reaction vials with PTFE-lined caps

Instrumentation

-

Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

Protocol 1: Derivatization of Amino Acids

This protocol is based on established methods for amino acid derivatization for GC analysis and has been adapted for the use of this compound.

Step 1: Esterification of the Carboxyl Group

-

Accurately weigh 1-5 mg of the amino acid standard or sample into a 2 mL reaction vial.

-

Add 1 mL of anhydrous 2-propanol.

-

Cool the mixture in an ice bath.

-

Slowly add 100 µL of thionyl chloride dropwise while stirring.

-

Seal the vial and heat at 110°C for 30 minutes.

-

Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Step 2: Amidation with this compound

-

To the dried amino acid ester from Step 1, add 500 µL of anhydrous dichloromethane (DCM).

-

Add 10 µL of (R)-(+)-1-(1-Naphthyl)ethylamine-d3.

-

Add 20 µL of N,N-Diisopropylethylamine (DIPEA) to act as a base.

-

Seal the vial and heat at 60°C for 15 minutes.

-

Cool the vial to room temperature.

-

Wash the reaction mixture with 500 µL of 1M HCl to remove excess amine.

-

Separate the organic (DCM) layer and dry it over anhydrous sodium sulfate.

-

Transfer the dried organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of ethyl acetate (B1210297) for GC-MS analysis.

Protocol 2: GC-MS Analysis

-

GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Injector Temperature: 280°C

-

Injection Mode: Split (50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Data Presentation

The following table presents illustrative retention time data for the diastereomeric derivatives of several amino acids. This data is hypothetical and intended to demonstrate the expected chromatographic separation. Actual retention times may vary depending on the specific instrumentation and conditions used.

| Amino Acid | Enantiomer | Diastereomer | Hypothetical Retention Time (min) |

| Alanine | L | (L)-Ala-(R)-NEA-d3 | 15.2 |

| D | (D)-Ala-(R)-NEA-d3 | 15.5 | |

| Valine | L | (L)-Val-(R)-NEA-d3 | 16.8 |

| D | (D)-Val-(R)-NEA-d3 | 17.2 | |

| Leucine | L | (L)-Leu-(R)-NEA-d3 | 18.1 |

| D | (D)-Leu-(R)-NEA-d3 | 18.6 | |

| Phenylalanine | L | (L)-Phe-(R)-NEA-d3 | 22.5 |

| D | (D)-Phe-(R)-NEA-d3 | 23.1 | |

| Aspartic Acid | L | (L)-Asp-(R)-NEA-d3 | 25.4 |

| D | (D)-Asp-(R)-NEA-d3 | 26.0 |

NEA-d3 refers to the this compound derivative.

Visualizations

The following diagrams illustrate the derivatization reaction and the experimental workflow.

Caption: Chemical derivatization of amino acids.

Application Notes and Protocols for Enantioselective Synthesis Employing 1-(1-Naphthyl)ethylamine as a Chiral Auxiliary

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 1-(1-naphthyl)ethylamine (B3023371) as a chiral auxiliary in enantioselective synthesis. While the initial request specified the deuterated analogue, 1-(1-naphthyl)ethylamine-d3, a thorough literature search did not yield specific synthetic protocols employing this deuterated version as a chiral auxiliary. The use of isotopically labeled chiral auxiliaries, such as the d3-variant, is often reserved for mechanistic studies, for instance, to probe kinetic isotope effects, rather than for routine synthetic applications.

The protocols detailed below are based on the well-established and highly effective non-deuterated 1-(1-naphthyl)ethylamine, specifically a closely related derivative, N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine, which has been successfully utilized for the asymmetric synthesis of α-substituted carboxylic acid derivatives. This auxiliary offers excellent stereocontrol in the alkylation of enolates derived from its N-acyl derivatives, leading to high diastereoselectivity.

The general strategy involves the following key steps:

-

Attachment of the Chiral Auxiliary: The chiral amine is acylated with a carboxylic acid derivative to form a chiral amide.

-

Diastereoselective Transformation: The chiral amide is then subjected to a diastereoselective reaction, such as enolate alkylation, where the stereocenter on the auxiliary directs the formation of a new stereocenter.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed to yield the desired enantioenriched product, and the auxiliary can often be recovered and recycled.

Key Applications and Data Presentation

The primary application highlighted is the diastereoselective alkylation of N-acyl derivatives of a 1-(1-naphthyl)ethylamine-derived hydroxylamine (B1172632) for the synthesis of chiral α-substituted aldehydes and methyl ketones. The reaction proceeds with high levels of stereocontrol, affording products with excellent diastereomeric and enantiomeric excesses.

| Entry | Substrate (N-Acyl Derivative) | Electrophile | Product | Diastereomeric Excess (d.e.) [%] | Enantiomeric Excess (e.e.) [%] |

| 1 | N-propanoyl | Methyl iodide | Chiral aldehyde | ≥94 | ≥94 |

| 2 | N-propanoyl | Ethyl iodide | Chiral aldehyde | ≥94 | ≥94 |

| 3 | N-propanoyl | Benzyl (B1604629) bromide | Chiral aldehyde | ≥94 | ≥94 |

| 4 | N-butanoyl | Methyl iodide | Chiral methyl ketone | ≥94 | ≥94 |

| 5 | N-phenylacetyl | Methyl iodide | Chiral methyl ketone | ≥94 | ≥94 |

Table 1: Summary of Diastereoselective Alkylation Results.[1]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary: N-1-(1'-Naphthyl)ethyl-O-tert-butylhydroxylamine

This protocol describes the preparation of the chiral auxiliary from commercially available starting materials. The key step is a resolution to obtain the enantiopure auxiliary.

Materials:

-

N-Hydroxyphthalimide

-

tert-Butyl bromide

-

1-(1-Naphthyl)ethylamine (racemic)

-

Resolving agent (e.g., tartaric acid derivative)

-

Solvents (e.g., DMF, Ethanol (B145695), Ethyl Acetate)

-

Standard reagents for workup and purification

Procedure:

-

O-tert-Butylation of N-Hydroxyphthalimide: To a solution of N-hydroxyphthalimide in DMF, add a suitable base (e.g., potassium carbonate) followed by tert-butyl bromide. Stir the reaction mixture at room temperature until completion.

-

Hydrazinolysis: The resulting O-tert-butylated phthalimide (B116566) is treated with hydrazine (B178648) hydrate (B1144303) in ethanol to yield O-tert-butylhydroxylamine.

-

Imine Formation and Reduction: React O-tert-butylhydroxylamine with 1-acetylnaphthalene to form the corresponding oxime ether. Subsequent reduction of the oxime ether with a suitable reducing agent (e.g., borane-tetrahydrofuran (B86392) complex) yields racemic N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine.

-

Resolution: The racemic product is resolved using a chiral acid, such as a tartaric acid derivative, through diastereomeric salt crystallization to afford the enantiomerically pure auxiliary (>98% ee).

Protocol 2: Acylation of the Chiral Auxiliary

Materials:

-

Enantiopure N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine

-

Acid chloride or anhydride (B1165640) of the desired carboxylic acid

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the non-nucleophilic base (1.2 eq).

-

Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-acyl derivative.

Protocol 3: Diastereoselective Alkylation

Materials:

-

N-acyl derivative of the chiral auxiliary

-

Potassium hexamethyldisilazide (KHMDS)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (1.1 eq) in THF dropwise to form the enolate. Stir for 30 minutes at -78 °C.

-

Add the alkyl halide (1.2 eq) to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-6 hours, monitoring the reaction progress by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR spectroscopy. Purify by flash chromatography to isolate the major diastereomer.[1][2]

Protocol 4: Cleavage of the Chiral Auxiliary

To obtain a chiral aldehyde:

Materials:

-

Alkylated N-acyl derivative

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

Procedure:

-

Dissolve the purified alkylated product (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Carefully add LiAlH₄ (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting suspension and wash the solid with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate and carefully concentrate to obtain the crude chiral aldehyde.[1]

To obtain a chiral methyl ketone:

Materials:

-

Alkylated N-acyl derivative

-

Methyllithium (MeLi)

-

Anhydrous THF

Procedure:

-

Dissolve the purified alkylated product (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add MeLi (2.0 eq) dropwise.

-

Stir at -78 °C for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the chiral methyl ketone.[1]

Auxiliary Recovery: The chiral auxiliary can often be recovered from the aqueous layers of the cleavage step workup by extraction and purification.[1]

Visualizations

Experimental Workflow

Caption: General workflow for enantioselective synthesis using a chiral auxiliary.

Mechanism of Stereochemical Induction

Caption: Simplified model for diastereoselectivity in alkylation.

References

- 1. The chiral auxiliary N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine: a chiral Weinreb amide equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of Chiral Amines Using 1-(1-Naphthyl)ethylamine-d3 as an Internal Standard by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of pharmaceutical development and bioanalysis, the accurate quantification of chiral compounds is of paramount importance. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the use of stereoselective analytical methods for their individual quantification. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a highly sensitive and selective technique for this purpose.

The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-(1-Naphthyl)ethylamine-d3, is considered the gold standard in quantitative bioanalysis.[1][2] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer.[3][4] This effectively compensates for variability during sample preparation, injection, and ionization, leading to enhanced accuracy, precision, and robustness of the analytical method.[1][2][3]

This document provides a detailed application note and protocol for the utilization of this compound as an internal standard for the quantitative analysis of its non-deuterated counterpart or structurally similar chiral primary amines in biological matrices by HPLC-MS/MS.

Logical Framework for Using a Deuterated Internal Standard

Caption: Logical flow demonstrating how a deuterated internal standard compensates for analytical variability.

Experimental Protocols

Materials and Reagents

-

Analytes: 1-(1-Naphthyl)ethylamine enantiomers (R and S)

-

Internal Standard: this compound (in a methanolic solution)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (Ultrapure)

-

Additives: Ammonium acetate (B1210297), Formic acid

-

Biological Matrix: Human plasma (or other relevant matrix)

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

-

Prepare individual stock solutions of each enantiomer of 1-(1-Naphthyl)ethylamine and this compound in methanol.

2.2. Working Standard Solutions

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

2.3. Internal Standard Working Solution

-

Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

2.4. Calibration Standards and Quality Control (QC) Samples

-

Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards and QC samples (low, mid, and high concentrations).

-

Add the internal standard working solution to each calibration standard and QC sample.

2.5. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chiral Column: Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm

-

Mobile Phase: [A] Methanol; [B] 20 mM Ammonium acetate in water (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Curtain Gas: 20 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: These are hypothetical transitions and would need to be optimized.

-

1-(1-Naphthyl)ethylamine: Q1: 172.1 -> Q3: 155.1

-

This compound: Q1: 175.1 -> Q3: 158.1

-

Data Presentation

Table 1: Calibration Curve for R-1-(1-Naphthyl)ethylamine

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 50,100 | 0.030 |

| 5.0 | 7,650 | 50,500 | 0.151 |

| 10.0 | 15,100 | 49,800 | 0.303 |

| 50.0 | 75,800 | 50,200 | 1.510 |

| 100.0 | 152,500 | 50,800 | 3.002 |

| 500.0 | 760,000 | 50,100 | 15.170 |

| 1000.0 | 1,515,000 | 49,900 | 30.361 |

| Regression Equation | y = 0.0304x - 0.0012 | R² | 0.9995 |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |

| Low QC | 3.0 | 2.95 | 98.3 | 5.1 |

| Mid QC | 75.0 | 76.8 | 102.4 | 3.8 |

| High QC | 750.0 | 742.5 | 99.0 | 2.9 |

Experimental Workflow

Caption: High-level workflow from sample preparation to data analysis.

Conclusion

The described HPLC-MS/MS method, employing this compound as an internal standard, offers a robust and reliable approach for the chiral separation and quantification of 1-(1-Naphthyl)ethylamine enantiomers or similar primary amines in biological matrices. The use of a deuterated internal standard is crucial for mitigating variability and matrix effects, thereby ensuring the high accuracy and precision required for regulated bioanalysis and pharmacokinetic studies.[1][2][5] This protocol provides a solid foundation for researchers to develop and validate similar stereoselective assays.

References

Application Notes and Protocols for Enantiomeric Excess Determination using 1-(1-Naphthyl)ethylamine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. One of the most reliable and accessible methods for determining ee is through Nuclear Magnetic Resonance (NMR) spectroscopy following derivatization with a chiral derivatizing agent (CDA).[1]

This application note provides a detailed protocol for the use of (R)-1-(1-Naphthyl)ethylamine-d3 as a chiral derivatizing agent for the determination of the enantiomeric excess of chiral carboxylic acids. The reaction of a racemic or enantioenriched carboxylic acid with an enantiomerically pure CDA, such as (R)-1-(1-Naphthyl)ethylamine-d3, results in the formation of a mixture of diastereomers.[1] Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers exhibit different physical and spectral properties, including distinct chemical shifts in their NMR spectra.

The use of a deuterated CDA, specifically with deuterium (B1214612) atoms on the ethyl group, simplifies the ¹H NMR spectrum of the resulting diastereomeric amide. This simplification reduces signal overlap and allows for more accurate integration of the signals corresponding to the protons of the chiral analyte, thereby leading to a more precise determination of the enantiomeric excess.

Principle of the Method

The underlying principle of this method is the conversion of a mixture of enantiomeric carboxylic acids into a mixture of diastereomeric amides. This is achieved by forming an amide bond between the carboxylic acid group of the analyte and the amine group of the enantiomerically pure (R)-1-(1-Naphthyl)ethylamine-d3. The resulting diastereomers, (R,R)-amide and (S,R)-amide, will have distinct signals in the ¹H NMR spectrum.

The enantiomeric excess of the original carboxylic acid can then be calculated by integrating the well-resolved signals corresponding to a specific proton in each diastereomer. The ratio of the integrals is directly proportional to the ratio of the enantiomers in the original sample.

The formula for calculating enantiomeric excess is:

ee (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

Experimental Protocols